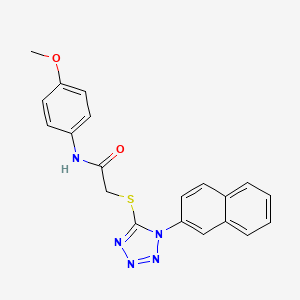

benzyl]oxy}phenyl)methanone CAS No. 956782-88-0](/img/structure/B2407882.png)

[1-(tert-butyl)-1H-pyrazol-4-yl](2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

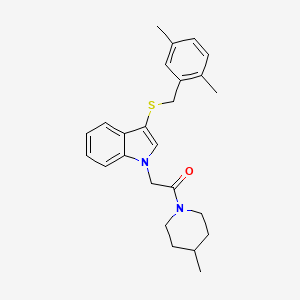

“1-(tert-butyl)-1H-pyrazol-4-ylbenzyl]oxy}phenyl)methanone” is a chemical compound that has been studied for its potential biological activities . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl-1H-pyrazol-4-yl with 2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone . The exact synthetic route can vary depending on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring substituted with a tert-butyl group at the 1-position and a 2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methanone group at the 4-position . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound can vary depending on the conditions and reagents used. It may undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions .Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties

- Oxidative Functionalization Reactions : A related acyl pyrazole derivative was synthesized using an oxidative functionalization reaction, offering a clean, green approach due to its solvent-free nature and absence of a base (Doherty et al., 2022).

- Crystal Structures and Hydrogen Bonding : The crystal structure of similar pyrazole compounds shows interesting hydrogen bonding patterns, contributing to our understanding of molecular interactions and structures (Zheng et al., 2010).

Synthesis and Application in Medicinal Chemistry

- Antibacterial and Antifungal Activities : Various pyrazole derivatives, including ones structurally related to the compound , have been synthesized and demonstrated significant antibacterial and antifungal activities (Ashok et al., 2017); (Kumar et al., 2012); (Landage et al., 2019).

- Hydrogen-bonded Molecular Structures : Studies on similar pyrazole compounds have provided insights into their hydrogen-bonded molecular structures, which can inform the design of new drugs and materials (Abonía et al., 2007).

Potential for Enzyme Inhibitory Activities

- Enzyme Inhibitory Activity : Pyrazole derivatives have shown potential as enzyme inhibitors, which could be relevant in designing drugs targeting specific enzymatic pathways (Cetin et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of the compound is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, playing a significant role in cell biology .

Mode of Action

The exact mode of action of this compound is not yet fully understood. The compound likely interacts with its target(s) in a manner that induces changes at the molecular level. This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the broad range of biological activities exhibited by similar compounds, it’s likely that this compound could have multiple effects at the cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

(1-tert-butylpyrazol-4-yl)-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O2/c1-21(2,3)27-13-16(12-26-27)20(28)18-9-4-5-10-19(18)29-14-15-7-6-8-17(11-15)22(23,24)25/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKKMURKKVZYCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

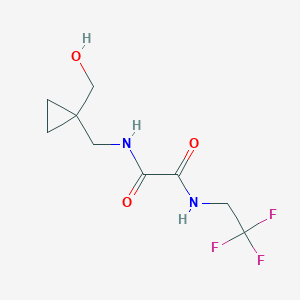

![N-(1-cyanocyclopentyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2407801.png)

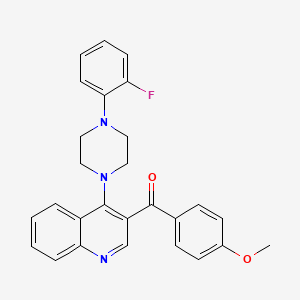

![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)

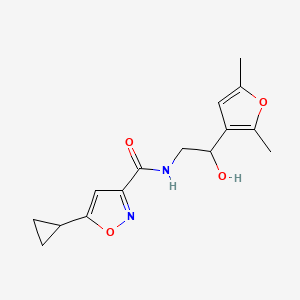

![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)

![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)